molecular formula C15H22N2O3S B11173980 2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide CAS No. 510736-85-3

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide

Cat. No.: B11173980
CAS No.: 510736-85-3
M. Wt: 310.4 g/mol
InChI Key: KZZPEHIODMPEIF-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the pyrrolidine ring enhances the compound’s stability and bioavailability . The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide is unique due to the combination of the pyrrolidine ring and the sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other scientific research applications .

Properties

CAS No.

510736-85-3

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide

InChI

InChI=1S/C15H22N2O3S/c1-3-12(2)15(18)16-13-6-8-14(9-7-13)21(19,20)17-10-4-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18)

InChI Key

KZZPEHIODMPEIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2

solubility

42.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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